4-Isopropoxy-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline oxalate

Lipophilicity LogP Physicochemical Property

4-Isopropoxy-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline oxalate (CAS 81532-71-0) is a synthetic compound belonging to the tetrahydroquinazoline class, featuring a piperazine ring at the 2-position and an isopropoxy group at the 4-position. This specific substitution pattern creates a more lipophilic character compared to its ethoxy analog (CAS 81532-70-9), which is reflected in its computed octanol/water partition coefficient.

Molecular Formula C17H26N4O5
Molecular Weight 366.4 g/mol
CAS No. 81532-71-0
Cat. No. B12904950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isopropoxy-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline oxalate
CAS81532-71-0
Molecular FormulaC17H26N4O5
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESCC(C)OC1=NC(=NC2=C1CCCC2)N3CCNCC3.C(=O)(C(=O)O)O
InChIInChI=1S/C15H24N4O.C2H2O4/c1-11(2)20-14-12-5-3-4-6-13(12)17-15(18-14)19-9-7-16-8-10-19;3-1(4)2(5)6/h11,16H,3-10H2,1-2H3;(H,3,4)(H,5,6)
InChIKeyLQMNDUHCTHUXKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4-Isopropoxy-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline Oxalate (CAS 81532-71-0) - Structural and Physicochemical Baseline


4-Isopropoxy-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline oxalate (CAS 81532-71-0) is a synthetic compound belonging to the tetrahydroquinazoline class, featuring a piperazine ring at the 2-position and an isopropoxy group at the 4-position . This specific substitution pattern creates a more lipophilic character compared to its ethoxy analog (CAS 81532-70-9), which is reflected in its computed octanol/water partition coefficient [1]. The compound is primarily offered as a research intermediate by chemical suppliers with a purity of NLT 98% .

Why Generics Cannot Interchange: Key Lipophilicity Differences in Tetrahydroquinazoline Analogs (CAS 81532-71-0)


The selection of a specific tetrahydroquinazoline analog for research is not trivial; substitution at the 4-position group directly influences the molecule's lipophilicity, a critical parameter for membrane permeability, solubility, and target binding kinetics. The ethoxy analog (CAS 81532-70-9) has a computed logP of 0.32, while the bulkier isopropoxy group in the target compound (CAS 81532-71-0) is predicted to increase logP, potentially altering its behavior in biological assays or chemical reactions. Therefore, simply interchanging analogs with different 4-alkoxy chains can introduce uncontrolled variability in experimental outcomes, making the target compound a non-interchangeable building block or probe.

Quantitative Differentiation Evidence: 4-Isopropoxy-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline Oxalate vs. Analogs


Lipophilicity Advantage Over 4-Ethoxy Analog (CAS 81532-70-9)

The target compound (CAS 81532-71-0) exhibits greater lipophilicity than its direct 4-ethoxy analog (CAS 81532-70-9). The ethoxy analog has a computed logP of 0.32 [1]. The substitution of an ethoxy group (-OCH2CH3) with a bulkier, more hydrophobic isopropoxy group (-OCH(CH3)2) in the target compound is chemically rationalized to increase the logP value. This difference is structurally inherent and predicts enhanced passive membrane permeability and altered solubility profiles for the target compound.

Lipophilicity LogP Physicochemical Property Membrane Permeability

Purity Specification and Vendor Standardization

The target compound from MolCore is supplied with a purity of NLT 98% . This is a standard specification for an API intermediate, ensuring batch-to-batch consistency for research purposes. No direct comparative purity analysis against other suppliers or analogs is available, but this provides a procurement benchmark.

Quality Control Purity Procurement Specification

Explicit Evidence Limitations and Research Gaps (CAS 81532-71-0)

A comprehensive search of the available primary literature and patent databases does not yield any direct head-to-head biological or chemical performance data for 4-Isopropoxy-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline oxalate against a named comparator [1]. Quantitative data on receptor binding, cellular activity, or in vivo pharmacokinetics is absent from the accessible repositories. The existing differentiation hinge on a single class-level inference of lipophilicity.

Systematic Review Data Gaps Research Sourcing

Best Application Scenarios for 4-Isopropoxy-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline Oxalate Procurement


Investigating Structure-Lipophilicity Relationships in Piperazinyl-Tetrahydroquinazoline Series

Given the quantitative logP difference inferred for the isopropoxy analog versus the ethoxy analog (logP 0.32), this compound is a suitable candidate for structure-activity relationship (SAR) studies specifically aimed at understanding the impact of 4-alkoxy chain length and branching on membrane permeability and solubility [1]. It can serve as a key intermediate or analog in medicinal chemistry campaigns targeting central nervous system disorders where enhanced blood-brain barrier penetration is hypothesized.

Synthetic Building Block for Further Derivatization

The compound's free piperazine moiety offers a handle for further functionalization. It can be used as a core scaffold for generating novel libraries of tetrahydroquinazoline derivatives, where subsequent reactions (e.g., acylation, alkylation) at the piperazine nitrogen are designed to explore chemical space. The oxalate salt form enhances stability and ease of handling for bench-scale chemistry compared to a free base [1].

Use as a Tool Compound in Exploratory Pharmacology

In the absence of published biological data, this compound can be used in exploratory pharmacology panels to generate novel activity profiles. Its structural features suggest potential interactions with aminergic GPCRs, and procuring a high-purity batch (NLT 98%) from a qualified supplier enables screening assays to establish its selectivity and potency landscape de novo.

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